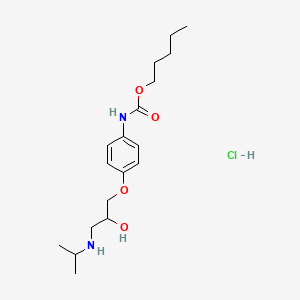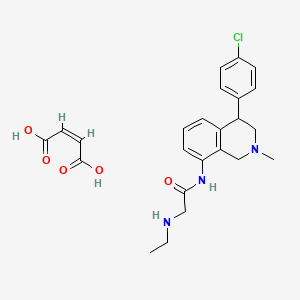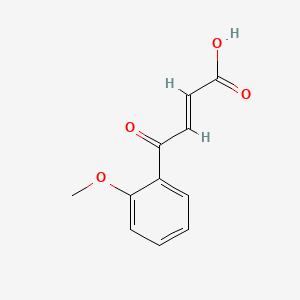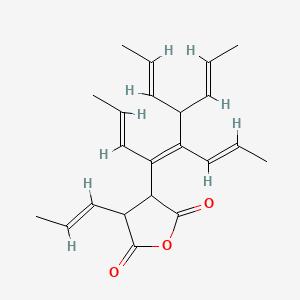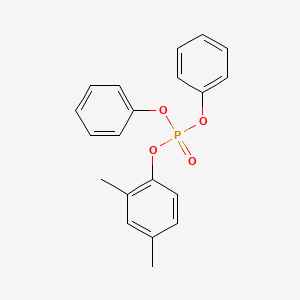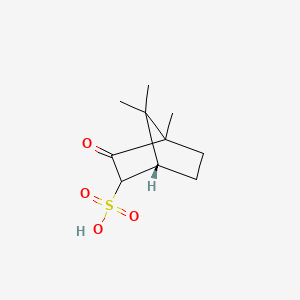
(1S-endo)-4,7,7-Trimethyl-3-oxobicyclo(2.2.1)heptane-2-sulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S-endo)-4,7,7-Trimethyl-3-oxobicyclo(2.2.1)heptane-2-sulphonic acid is a bicyclic compound characterized by its unique structure, which includes a bicyclo[2.2.1]heptane core with various functional groups attached. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S-endo)-4,7,7-Trimethyl-3-oxobicyclo(2.2.1)heptane-2-sulphonic acid typically involves multiple steps, starting from simpler precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the bicyclic core through cyclization reactions.
Functional Group Introduction: Addition of the oxo and sulphonic acid groups through specific reagents and conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification Techniques: Methods such as crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S-endo)-4,7,7-Trimethyl-3-oxobicyclo(2.2.1)heptane-2-sulphonic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce a hydroxyl derivative.
Applications De Recherche Scientifique
(1S-endo)-4,7,7-Trimethyl-3-oxobicyclo(22
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (1S-endo)-4,7,7-Trimethyl-3-oxobicyclo(2.2.1)heptane-2-sulphonic acid would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition or Activation: Binding to active sites of enzymes.
Receptor Binding: Interaction with cellular receptors to modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Camphor: A bicyclic ketone with similar structural features.
Borneol: Another bicyclic compound with a hydroxyl group.
Isoborneol: An isomer of borneol with different stereochemistry.
Uniqueness
(1S-endo)-4,7,7-Trimethyl-3-oxobicyclo(2.2.1)heptane-2-sulphonic acid is unique due to its specific functional groups and stereochemistry, which may confer distinct reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
46365-22-4 |
|---|---|
Formule moléculaire |
C10H16O4S |
Poids moléculaire |
232.30 g/mol |
Nom IUPAC |
(1S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid |
InChI |
InChI=1S/C10H16O4S/c1-9(2)6-4-5-10(9,3)8(11)7(6)15(12,13)14/h6-7H,4-5H2,1-3H3,(H,12,13,14)/t6-,7?,10?/m1/s1 |
Clé InChI |
LKTRVKICUSKZGA-AFKSGGFBSA-N |
SMILES isomérique |
CC1([C@@H]2CCC1(C(=O)C2S(=O)(=O)O)C)C |
SMILES canonique |
CC1(C2CCC1(C(=O)C2S(=O)(=O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


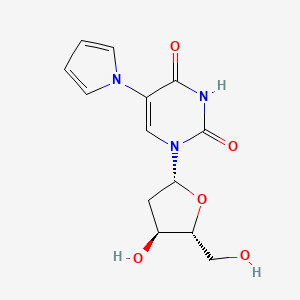
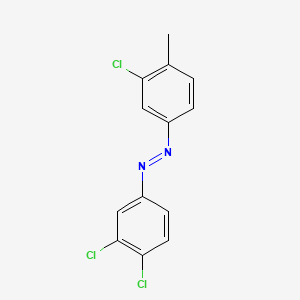
![2-[[(2-Hydroxyethyl)methylamino]methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12694009.png)
